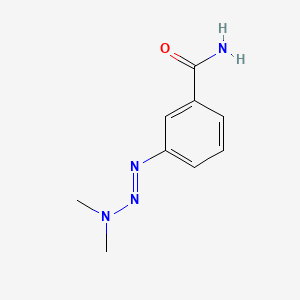

3-(Dimethylaminodiazenyl)benzamide

Description

3-(Dimethylaminodiazenyl)benzamide is a benzamide derivative characterized by a dimethylaminodiazenyl (-N=N-N(CH₃)₂) substituent at the 3-position of the benzamide core. This structural motif combines a planar diazenyl group with a tertiary amine, conferring unique electronic and steric properties. The compound’s synthesis likely involves multi-step reactions, such as hydrazide condensation with substituted aldehydes or diazonium salt coupling, as seen in analogous benzamide derivatives .

Properties

CAS No. |

36120-57-7 |

|---|---|

Molecular Formula |

C9H12N4O |

Molecular Weight |

192.22 g/mol |

IUPAC Name |

3-(dimethylaminodiazenyl)benzamide |

InChI |

InChI=1S/C9H12N4O/c1-13(2)12-11-8-5-3-4-7(6-8)9(10)14/h3-6H,1-2H3,(H2,10,14) |

InChI Key |

XKCXZUQTZBASRF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)N=NC1=CC=CC(=C1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylaminodiazenyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves the reaction between carboxylic acids and amines at high temperatures. this method may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylaminodiazenyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the electrochemical synthesis of benzamides can be carried out using ionic liquids as solvents and supporting electrolytes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the amidation of benzoin to benzamide can yield high-purity benzamide derivatives .

Scientific Research Applications

3-(Dimethylaminodiazenyl)benzamide has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: It is used in the production of pharmaceuticals, plastics, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Dimethylaminodiazenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, benzamide derivatives have been shown to interact with dopamine receptors, which play a crucial role in various physiological processes . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

The pharmacological and physicochemical profiles of benzamide derivatives are highly dependent on substituent patterns. Below, we compare 3-(Dimethylaminodiazenyl)benzamide with structurally or functionally related compounds, focusing on synthesis, target selectivity, and bioactivity.

Structural and Functional Analogues

a. Nitazoxanide (2-Acetyloxy-N-(5-nitro-2-thiazolyl)benzamide)

- Structure: Features a nitrothiazole group at the 3-position instead of dimethylaminodiazenyl.

- Activity : Broad-spectrum antiparasitic agent with efficacy against Cryptosporidium and Giardia .

- Key Difference: The nitrothiazole moiety enhances redox activity, whereas the dimethylaminodiazenyl group in this compound may favor metal coordination or π-π stacking.

b. ZINC33268577 (3-Bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide)

- Structure : Bromine substituent at the 3-position and a pyridopyrimidine-linked side chain.

- Activity: Potent VEGFR-2 inhibitor (Shape Tanimoto = 0.803 vs. tivozanib) with 5 H-bond acceptors and 1 donor .

- Key Difference: The bulky side chain in ZINC33268577 enhances kinase selectivity, while the dimethylaminodiazenyl group in the target compound may offer distinct electronic modulation for binding.

c. 3-Fluoro- and 3-Trifluoromethylbenzamide Derivatives

- Structure : Electron-withdrawing halogen substituents at the 3-position.

- Activity : Antiplasmodial agents with IC₅₀ values as low as 0.007 µM (PfK1 strain). Fluorinated analogs exhibit high selectivity but increased cytotoxicity .

- Key Difference: The dimethylaminodiazenyl group’s electron-donating nature could reduce metabolic instability compared to halogens, though this requires experimental validation.

Physicochemical and Pharmacokinetic Properties

Target Selectivity and Mechanism

- Kinase Inhibition: Compounds like ZINC33268577 and tivozanib rely on H-bond networks for kinase binding.

- Antimicrobial Activity: Nitazoxanide’s nitro group facilitates redox cycling, generating reactive metabolites. In contrast, the dimethylaminodiazenyl group’s stability under physiological conditions could reduce off-target effects .

- Carbonic Anhydrase (CA) Inhibition: Substituents at the 3-position significantly impact isoform selectivity. For example, 4-methylbenzamide derivatives show Ki = 11 nM for hCA XII, suggesting that steric bulk (e.g., dimethylaminodiazenyl) might further modulate selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.